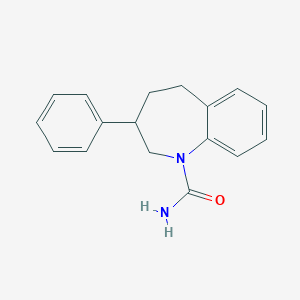
1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl- is a compound belonging to the benzazepine class of heterocyclic compounds. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl- typically involves the cyclization of 3-phenylpropan-1-amine with appropriate reagents. One common method includes acylation with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another approach involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of different functional groups at specific positions on the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines .
Applications De Recherche Scientifique
1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl- has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl- involves its interaction with specific molecular targets and pathways. It has been shown to act on dopamine receptors, particularly D1-like receptors, where it functions as a partial agonist . This interaction modulates neurotransmitter release and affects various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol: Known for its role as a dopamine receptor agonist.
7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride: A selective D1 dopamine receptor antagonist.
Uniqueness
1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl- is unique due to its specific structural features and its ability to interact with multiple molecular targets. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
16967-72-9 |
|---|---|
Formule moléculaire |
C17H18N2O |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
3-phenyl-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide |
InChI |
InChI=1S/C17H18N2O/c18-17(20)19-12-15(13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)19/h1-9,15H,10-12H2,(H2,18,20) |
Clé InChI |
RIYYLFDBKNLUEC-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)C(=O)N |
SMILES canonique |
C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)C(=O)N |
Key on ui other cas no. |
16967-72-9 |
Synonymes |
4-phenyl-2-azabicyclo[5.4.0]undeca-7,9,11-triene-2-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















